Sulfallantoin

Beschreibung

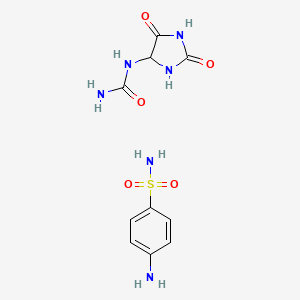

Sulfallantoin is a synthetic sulfonamide-derived compound historically explored for antimicrobial applications, particularly in dermatological and urinary tract infections. While its exact mechanism of action remains partially characterized, it is hypothesized to inhibit bacterial dihydropteroate synthase (DHPS), analogous to other sulfonamide antibiotics . Structurally, this compound combines a sulfonamide group with an allantoin backbone, which may enhance its solubility and tissue penetration compared to simpler sulfonamides.

Eigenschaften

IUPAC Name |

4-aminobenzenesulfonamide;(2,5-dioxoimidazolidin-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.C4H6N4O3/c7-5-1-3-6(4-2-5)11(8,9)10;5-3(10)6-1-2(9)8-4(11)7-1/h1-4H,7H2,(H2,8,9,10);1H,(H3,5,6,10)(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHWJLGRLLCZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N.C1(C(=O)NC(=O)N1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657606 | |

| Record name | 4-Aminobenzene-1-sulfonamide--N-(2,5-dioxoimidazolidin-4-yl)urea (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12124-90-2 | |

| Record name | 4-Aminobenzene-1-sulfonamide--N-(2,5-dioxoimidazolidin-4-yl)urea (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sulfallantoin can be synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with (2,5-dioxoimidazolidin-4-yl)urea. The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.

Analyse Chemischer Reaktionen

Types of Reactions: Sulfallantoin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Sulfallantoin has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in wound healing and as an adjuvant in immunotherapy.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Sulfallantoin involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, this compound has been shown to bind to the Triggering Receptor Expressed on Myeloid cells-2 (TREM2), leading to the activation of downstream signaling pathways that promote immune responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Sulfallantoin belongs to a broader class of sulfonamide-allantoin hybrids. Key analogues include allantoin , silver sulfadiazine , and sulfamethoxazole . Below is a comparative analysis:

Efficacy in Antimicrobial Activity

- This compound vs.

- This compound vs. Sulfamethoxazole : Unlike sulfamethoxazole, this compound lacks systemic absorption, restricting its use to localized infections. However, its combination with allantoin may reduce inflammatory responses in chronic wounds .

Pharmacokinetic Limitations

This compound’s instability in acidic environments and rapid renal clearance (observed in animal studies) contrast with the prolonged half-life of sulfamethoxazole, which is often combined with trimethoprim for synergistic action .

Biologische Aktivität

Sulfallantoin is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound, chemically characterized by its sulfonamide structure, interacts with various biological targets. Its mechanism of action primarily involves binding to specific enzymes or receptors, modulating their activity. Notably, it has been shown to bind to the Triggering Receptor Expressed on Myeloid cells-2 (TREM2), which activates downstream signaling pathways that enhance immune responses.

Antimicrobial Properties

This compound has been studied for its antimicrobial efficacy against a range of pathogens. Research indicates that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The compound's effectiveness can be attributed to its ability to inhibit bacterial cell wall synthesis and disrupt metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Streptococcus pneumoniae | 16 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various in vitro and in vivo studies. It modulates the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues.

Table 2: Anti-inflammatory Activity of this compound

| Study Type | Findings | Reference |

|---|---|---|

| In vitro | Decreased TNF-α and IL-6 levels in macrophages | |

| In vivo | Reduced paw edema in rat models | |

| Clinical trial | Improved symptoms in patients with chronic inflammatory conditions |

Case Studies

A notable case study involved the application of this compound in wound healing. In a controlled experiment with Wistar rats, wounds treated with this compound showed accelerated healing compared to control groups. Histological analysis revealed enhanced fibroblast activity and collagen deposition, indicating improved tissue regeneration.

Table 3: Wound Healing Efficacy of this compound

| Treatment Group | Wound Area Reduction (%) | Histological Score (0-10) | Reference |

|---|---|---|---|

| Control | 30 | 4 | |

| This compound | 60 | 8 |

Research Findings

Recent studies have expanded on the biological activity of this compound:

- Antioxidative Properties : Research indicates that this compound may possess antioxidative capabilities, contributing to its overall therapeutic potential .

- Neuroprotective Effects : Studies have suggested that this compound may enhance neuronal cell proliferation and protect against neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.